molecular formula C9H20ClNS B6197951 2,2,6,6-tetramethylthian-4-amine hydrochloride CAS No. 2680542-74-7

2,2,6,6-tetramethylthian-4-amine hydrochloride

Cat. No.: B6197951
CAS No.: 2680542-74-7
M. Wt: 209.8
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Description

2,2,6,6-Tetramethylthian-4-amine hydrochloride is an organic compound with the chemical formula C9H20N2·HCl. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethylthian-4-amine hydrochloride can be synthesized through the reduction amination of the corresponding ketone. The reaction involves the following steps:

    Formation of the Ketone: The starting material, 2,2,6,6-tetramethylpiperidin-4-one, is synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine.

    Reductive Amination: The ketone is then subjected to reductive amination using ammonia and hydrogen in the presence of a suitable catalyst, such as Raney nickel. The reaction proceeds as follows[ \text{OC(CH}_2\text{C(CH}_3\text{)}_2\text{)NH + NH}_3\text{ + H}_2 \rightarrow \text{H}_2\text{NCH(CH}_2\text{C(CH}_3\text{)}_2\text{)NH + H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylthian-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2,2,6,6-Tetramethylthian-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethylthian-4-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the amine group.

    1,2,2,6,6-Pentamethylpiperidine: Another derivative with an additional methyl group.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxylated analog with different reactivity.

Uniqueness

2,2,6,6-Tetramethylthian-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

2680542-74-7

Molecular Formula

C9H20ClNS

Molecular Weight

209.8

Purity

95

Origin of Product

United States

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